

Methoxyfenozide-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Methoxyfenozide-d9**

Cat. No.: **B15555728**

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Introduction: **Methoxyfenozide-d9** is the deuterium-labeled form of Methoxyfenozide, a diacylhydrazine insecticide.^{[1][2]} Methoxyfenozide itself is a highly effective and selective insect growth regulator (IGR) that primarily targets lepidopteran larvae (caterpillars).^{[3][4]} Its mode of action involves mimicking the natural insect molting hormone, 20-hydroxyecdysone.^[5] This agonistic binding to the ecdysone receptor complex triggers a premature and lethal molt, making it a valuable tool in integrated pest management (IPM) programs. The deuterated form, **Methoxyfenozide-d9**, serves as an essential internal standard for quantitative analysis in research and environmental monitoring, enabling precise detection and quantification via mass spectrometry-based methods. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental protocols.

Chemical Identity and Structure

Methoxyfenozide-d9 is an isotopologue of Methoxyfenozide, where nine hydrogen atoms on the 3,5-dimethylbenzoyl group have been replaced by deuterium atoms. This labeling provides a distinct mass signature for use in analytical standards.

The IUPAC name for the unlabeled compound is N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide. Methoxyfenozide is classified as a carbohydrazide, where the amino hydrogens of hydrazine are substituted with 3-methoxy-2-methylbenzoyl, 3,5-dimethylbenzoyl, and tert-butyl groups.

Table 1: Chemical Identifiers for **Methoxyfenozide-d9** and Methoxyfenozide

Identifier	Methoxyfenozone-d9	Methoxyfenozone (Unlabeled)
CAS Number	2469014-53-5	161050-58-4
Molecular Formula	C ₂₂ H ₁₉ D ₉ N ₂ O ₃	C ₂₂ H ₂₈ N ₂ O ₃

| Synonyms | Methoxyfenozone D9 (Dimethylbenzoyl D9) | RH-2485, Intrepid, Runner |

Physicochemical Properties

The physicochemical properties of **Methoxyfenozone-d9** are expected to be nearly identical to those of its non-deuterated counterpart, with the primary difference being its molecular weight. The data presented below is for the unlabeled Methoxyfenozone unless otherwise specified.

Table 2: Physical and Chemical Properties

Property	Value (Methoxyfenozone-d9)	Value (Methoxyfenozone)
Molecular Weight	377.52 g/mol	368.47 g/mol
Appearance	White Solid / Crystals	White Powder
Melting Point	Not available	204-208 °C
Water Solubility	Not available	3.3 mg/L (at 20°C)
Solvent Solubility	Chloroform, Dichloromethane, DMSO	Acetone (9%), Cyclohexanone (90 g/L), DMSO (110 g/L)
Partition Coefficient (log P)	Not available	3.72
Vapor Pressure	Not available	<1.33 x 10 ⁻⁵ Pa (at 25°C)
Purity	≥98 atom % D, ≥98% Chemical Purity	Not applicable

| Storage Conditions | 2-8°C, Protected from air and light | Stable under recommended storage conditions |

Experimental Protocols

Synthesis of Methoxyfenozide

A general synthetic route for Methoxyfenozide involves the acylation of a substituted hydrazide. The synthesis of the deuterated analogue would follow a similar pathway, utilizing a deuterated starting material.

General Protocol:

- **Intermediate Preparation:** The synthesis begins with the preparation of two key intermediates: 3,5-bis(trideuteriomethyl)benzoyl chloride (the deuterated component) and N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine.
- **Acylation Reaction:** N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine is dissolved in an appropriate organic solvent, such as toluene.
- **Controlled Addition:** The solution is cooled (e.g., to 0-5°C), and the deuterated 3,5-dimethylbenzoyl chloride solution is added dropwise. Simultaneously, a base, such as a 40% sodium hydroxide solution, is added dropwise to neutralize the HCl byproduct. The addition rates are controlled to ensure the reaction proceeds smoothly.
- **Reaction:** After the addition is complete, the mixture is allowed to react at room temperature for a period, such as 2 hours.
- **Purification:** The resulting solid product is isolated via filtration, washed, and dried. Further purification can be achieved through recrystallization or solvent extraction to yield high-purity **Methoxyfenozide-d9**.

Analytical Methodology: Residue Analysis in Crops

Methoxyfenozide-d9 is primarily used as an internal standard for the quantification of Methoxyfenozide residues. The following protocol is a representative method for analyzing such residues in crops like grapes, fruits, and vegetables using Liquid Chromatography.

1. Sample Preparation and Extraction:

- Homogenize a representative sample (e.g., 50g of grapes).

- Place the homogenized sample into a flask and add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 90:10 v/v). For some crops, acidic methanol and water are used.
- Spike the sample with a known concentration of **Methoxyfenozide-d9** internal standard.
- Agitate the mixture mechanically (e.g., using a shaker) for approximately 30 minutes to ensure efficient extraction.
- Filter the extract. Repeat the extraction process with a smaller volume of the solvent to maximize recovery.
- Combine the extracts and dry them using anhydrous sodium sulfate.

2. Cleanup (if necessary):

- For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required.
- A silica or carbon-based SPE cartridge can be used to remove interfering co-extractives.
- The cartridge is typically washed with a solution like water:methanol:formic acid (60:40:0.1) and the analyte is then eluted with acetonitrile.

3. Analysis by LC-MS/MS:

- Reduce the volume of the final extract using a rotary evaporator and reconstitute it in a suitable mobile phase for injection.
- Perform analysis using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).
- Chromatographic Conditions (Example): A C18 column is commonly used with a gradient elution of acetonitrile and water (often containing a modifier like formic acid).
- Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Methoxyfenozide and the **Methoxyfenozide-d9** internal standard, ensuring high selectivity and sensitivity. A common ion transition for Methoxyfenozide is m/z 367 → 149.

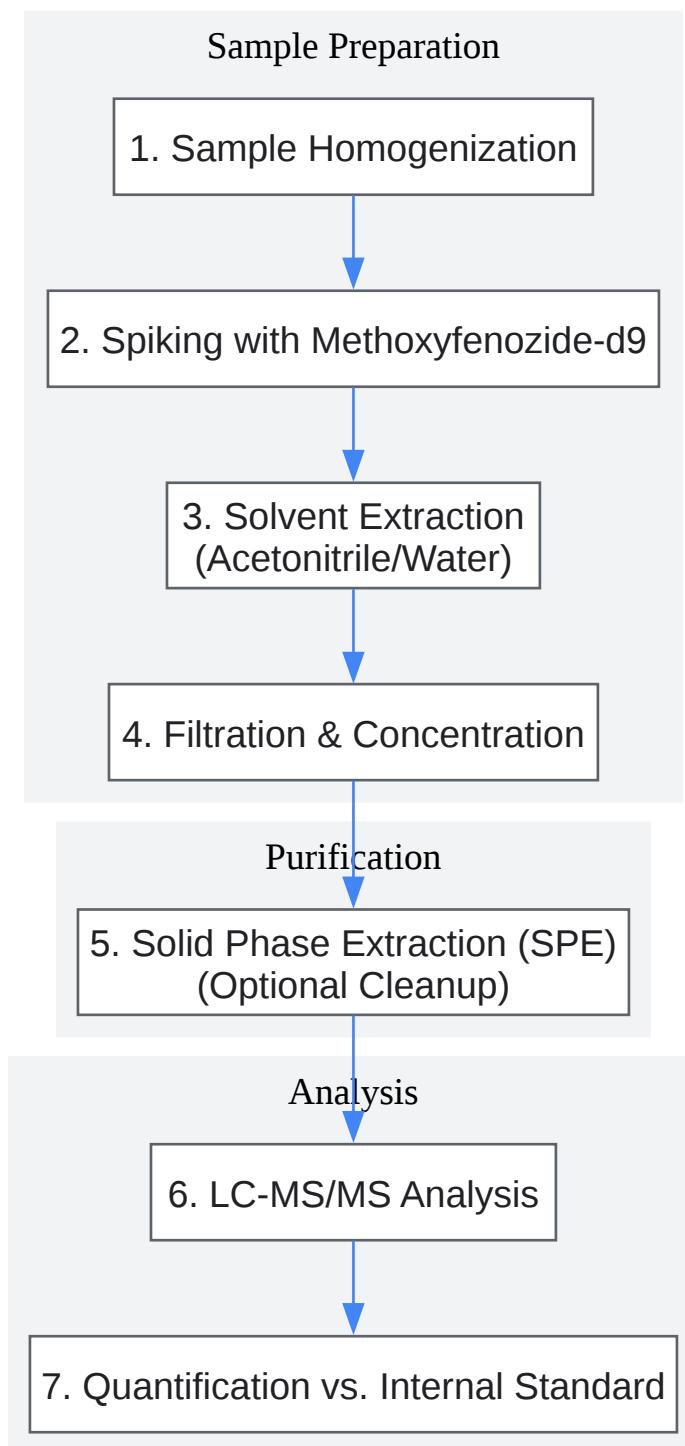
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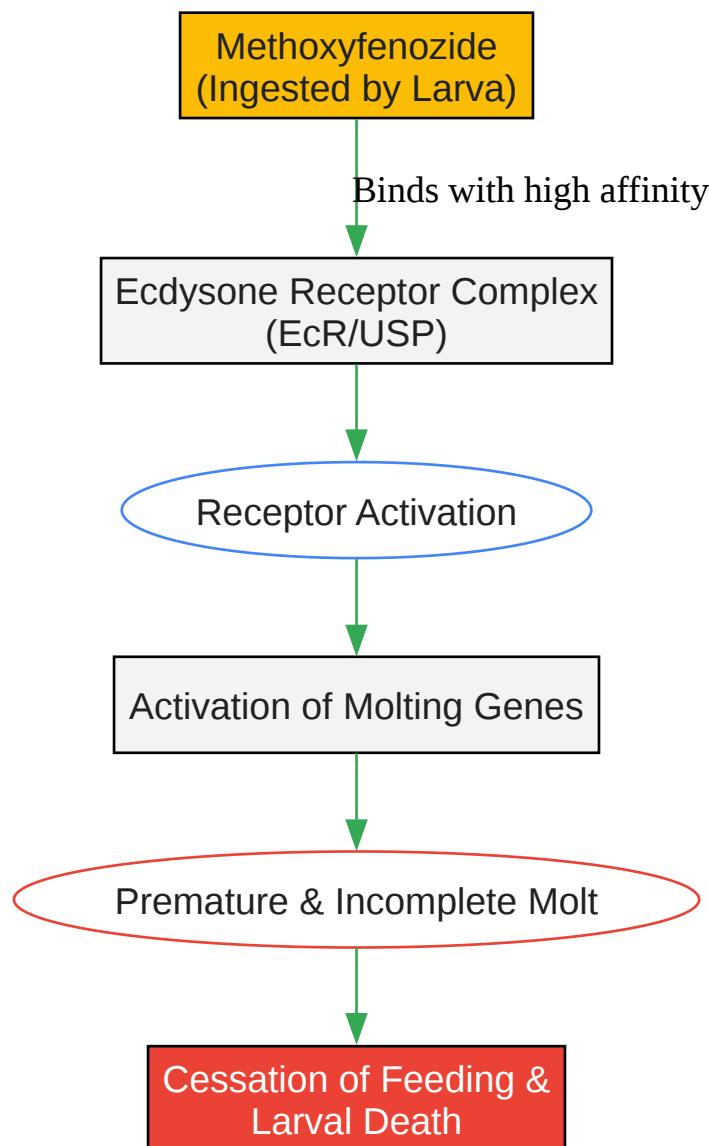
Diagram 1: General workflow for the analysis of Methoxyfenozide residues.

Biological Activity and Mechanism of Action

Methoxyfenozide's insecticidal activity stems from its function as a non-steroidal ecdysone agonist. It is highly selective for insects in the order Lepidoptera.

Signaling Pathway:

- **Ingestion:** The primary route of exposure is through ingestion of treated foliage by the insect larva.
- **Receptor Binding:** Methoxyfenozide binds with high affinity to the ecdysone receptor complex, which is a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).
- **Hormone Mimicry:** By binding to this receptor, it effectively mimics the action of the natural molting hormone, 20-hydroxyecdysone.
- **Premature Molting Cascade:** This binding activates the receptor, initiating the gene transcription cascade that leads to molting. However, this process is triggered prematurely and is developmentally incomplete.
- **Lethal Outcome:** The larva undergoes an unsuccessful and lethal molt. Key symptoms include cessation of feeding within hours of ingestion, followed by the development of a weak, malformed new cuticle, which ultimately leads to the death of the insect before it can reach the next life stage.



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Diagram 2: Mechanism of action of Methoxyfenozide as an ecdysone agonist.

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